REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:11][O:12][C:13]1[CH:26]=[CH:25][C:16]2[N:17]3[C:22]([CH:23]=[O:24])=[CH:21][N:20]=[C:18]3[S:19][C:15]=2[CH:14]=1>CCOCC>[CH3:11][O:12][C:13]1[CH:26]=[CH:25][C:16]2[N:17]3[C:22]([CH:23]([CH2:3][CH2:4][C:5]4[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=4)[OH:24])=[CH:21][N:20]=[C:18]3[S:19][C:15]=2[CH:14]=1
|
Name
|
|
Quantity
|
0.146 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
7-Methoxy-imidazo[2,1-b]benzothiazole-3-carboxaldehyde
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N3C(S2)=NC=C3C=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
reacted for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 5% ammonium chloride solution and product
|
Type
|
EXTRACTION
|
Details
|
was extracted into ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
gave crude 7-Methoxy-α-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol (Formula M-4) which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from acetonitrile solution
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(N3C(S2)=NC=C3C(O)CCC3=CC=CC=C3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |